molecular formula C19H22N8O B11139910 1',3',5'-trimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

1',3',5'-trimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B11139910
M. Wt: 378.4 g/mol
InChI Key: KDJBJFFFQGPFQQ-UHFFFAOYSA-N
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Description

1’,3’,5’-trimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a unique structure combining multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’,5’-trimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling. Common reagents used in these steps include hydrazines, carboxylic acids, and amidines, which undergo cyclization reactions to form the triazole and pyrazole rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1’,3’,5’-trimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 1',3',5'-trimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation .
  • Antimicrobial Activity
    • Compounds with similar structures have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is often associated with enhanced antibacterial activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several bipyrazole derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects and were able to inhibit tumor growth in vitro .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on elucidating the anti-inflammatory mechanisms of triazole-containing compounds. The study employed in vivo models to assess the reduction in inflammatory markers following treatment with the compound. Results showed a marked decrease in pro-inflammatory cytokines and an overall improvement in symptoms associated with inflammatory diseases .

Data Tables

Application AreaObserved EffectsReferences
Anticancer ActivityInduces apoptosis; inhibits cancer cell growth ,
Anti-inflammatory EffectsInhibits 5-lipoxygenase; reduces inflammation ,
Antimicrobial ActivityEffective against Gram-positive/negative bacteria ,

Mechanism of Action

The mechanism of action of 1’,3’,5’-trimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’,3’,5’-trimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide stands out due to its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 1',3',5'-trimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide is a complex organic molecule that exhibits significant biological activity. This article will explore its biological properties, including pharmacological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of multiple functional groups that contribute to its biological activity. The presence of the 1,2,4-triazole and pyridine moieties is particularly noteworthy as they are known for their diverse pharmacological profiles.

Structural Formula

The structural formula can be summarized as follows:

C16H22N6O\text{C}_{16}\text{H}_{22}\text{N}_6\text{O}

This indicates a complex structure with multiple nitrogen atoms which are often associated with biological activity.

Anticancer Activity

Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance, studies have indicated that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines such as:

  • HCT116 (colon cancer)
  • MCF-7 (breast cancer)
  • U87 MG (glioblastoma)
  • A549 (lung adenocarcinoma)

In vitro studies demonstrated that certain derivatives displayed an IC50 value in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

Compounds similar to This compound have shown promising antimicrobial properties. For example:

CompoundTarget OrganismMIC (µg/mL)
Triazole Derivative AStaphylococcus aureus8
Triazole Derivative BEscherichia coli16
Triazole Derivative CCandida albicans12

These results suggest that modifications to the triazole ring can enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria .

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways. For instance:

  • PI3K/mTOR Pathway Inhibition: Some derivatives have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation .

Case Study 1: Anticancer Efficacy

In a study involving a series of pyrazole-triazole hybrids, one compound demonstrated a significant reduction in tumor size in a mouse model bearing S180 tumors. The compound was administered at varying doses (10 mg/kg to 50 mg/kg) and showed a dose-dependent response .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of triazolo-pyridine compounds against Pseudomonas aeruginosa. The results indicated that certain modifications to the pyridine ring enhanced activity significantly compared to standard antibiotics .

Properties

Molecular Formula

C19H22N8O

Molecular Weight

378.4 g/mol

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H22N8O/c1-12-18(13(2)26(3)25-12)14-11-15(22-21-14)19(28)20-9-6-8-17-24-23-16-7-4-5-10-27(16)17/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,20,28)(H,21,22)

InChI Key

KDJBJFFFQGPFQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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